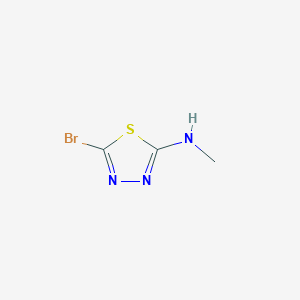

5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine

Description

Significance of 1,3,4-Thiadiazole (B1197879) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has been extensively incorporated into a multitude of biologically active molecules. granthaalayahpublication.org Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them significant in the realm of medicinal chemistry. chemmethod.com The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its in vivo stability, a desirable characteristic for drug candidates. nih.gov

The diverse biological activities attributed to 1,3,4-thiadiazole derivatives are summarized in the table below:

| Biological Activity | References |

| Antimicrobial | dovepress.com |

| Anticancer | nih.gov |

| Anticonvulsant | nih.gov |

| Anti-inflammatory | japsonline.com |

| Antiviral | chemmethod.com |

| Antitubercular | japsonline.com |

| Diuretic | japsonline.com |

In organic synthesis, 1,3,4-thiadiazole derivatives serve as crucial intermediates for the preparation of more complex molecular architectures. dovepress.com The reactivity of the thiadiazole ring allows for various chemical modifications, enabling the synthesis of a wide range of compounds with tailored properties.

Overview of the 1,3,4-Thiadiazole Heterocyclic System and its Isomeric Forms

Thiadiazole is a five-membered heterocyclic compound characterized by the presence of one sulfur atom and two nitrogen atoms within the ring. This heterocyclic system can exist in four isomeric forms, distinguished by the relative positions of the heteroatoms. chemmethod.com

The isomeric forms of thiadiazole are:

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole

Among these, the 1,3,4-thiadiazole isomer has been the most extensively studied due to the significant biological activities exhibited by its derivatives. granthaalayahpublication.orgchemmethod.com The unique electronic and structural features of the 1,3,4-thiadiazole ring, including its mesoionic nature, allow it to readily cross cellular membranes and interact with biological targets. nih.gov

Positioning of 2-Amino-1,3,4-thiadiazole (B1665364) Scaffolds in Drug Discovery and Development

The 2-amino-1,3,4-thiadiazole moiety is a particularly important scaffold in the design and development of new drugs. dovepress.com The presence of the amino group at the 2-position provides a key site for chemical modification, allowing for the synthesis of a diverse library of derivatives with varying physicochemical and pharmacological properties.

This scaffold has been identified as a promising foundation for the development of agents targeting a range of diseases. For instance, it has been investigated for its potential in developing antimicrobial and anticancer agents. nih.govdovepress.com The introduction of different substituents on the amino group and at the 5-position of the thiadiazole ring can significantly influence the biological activity of the resulting compounds. nih.gov

Research Rationale and Focus: 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine as a Promising Chemical Entity

While extensive research has been conducted on various derivatives of 2-amino-1,3,4-thiadiazole, specific information on this compound is limited in the available scientific literature. However, the rationale for its investigation can be inferred from the known properties of its structural components.

The parent compound, 5-Bromo-1,3,4-thiadiazol-2-amine, is a known synthetic intermediate. For example, it can be used as a building block for the synthesis of thiadiazolo[3,2-α]pyrimidin-7-ones, a class of compounds with diverse biological activities. The bromine atom at the 5-position can serve as a useful handle for further chemical transformations, such as cross-coupling reactions, to introduce additional molecular complexity.

The introduction of a methyl group on the 2-amino functionality (N-methylation) can have several predictable effects on the molecule's properties. N-methylation can influence a compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic profile. In medicinal chemistry, N-methylation is a common strategy to fine-tune the biological activity of a lead compound.

Therefore, this compound represents a promising, yet underexplored, chemical entity. Its synthesis and biological evaluation could lead to the discovery of novel compounds with potentially enhanced or new therapeutic activities. The combination of the reactive bromo substituent and the N-methylated amino group on the privileged 1,3,4-thiadiazole scaffold makes it a compelling target for further investigation in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3S/c1-5-3-7-6-2(4)8-3/h1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVONGVXODZCSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271783 | |

| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63555-67-9 | |

| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63555-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways to 1,3,4-Thiadiazole-2-amines

The construction of the 1,3,4-thiadiazole-2-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable synthetic routes. These methods typically begin with precursors that contain the necessary nitrogen, carbon, and sulfur atoms, which then undergo cyclization to form the aromatic five-membered ring.

Cyclization Reactions from Thiosemicarbazides and Related Precursors

A predominant method for synthesizing 1,3,4-thiadiazole-2-amines involves the cyclization of thiosemicarbazides or their derivatives. encyclopedia.pubmdpi.comnih.gov This process often entails the reaction of a thiosemicarbazide (B42300) with a carboxylic acid or its derivative, such as an acid chloride or ester. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring. nih.gov

Common dehydrating agents used to facilitate this cyclization include strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). ijpcbs.com For instance, the reaction of thiosemicarbazide with a suitable carboxylic acid in the presence of a dehydrating agent is a classic approach. ijpcbs.com The choice of the carboxylic acid determines the substituent at the 5-position of the thiadiazole ring.

The reaction of a thiosemicarbazide intermediate with reagents like p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) in N-methyl-2-pyrrolidone (NMP) can also lead to the formation of 2-amino-1,3,4-thiadiazoles through regioselective cyclization.

One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, one-pot and multicomponent reactions have been developed for the synthesis of 1,3,4-thiadiazole-2-amines. These strategies combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and thereby saving time and resources. encyclopedia.pubnih.gov

One such approach involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE), which can proceed in a one-pot manner through three steps to form the corresponding 2-amino-1,3,4-thiadiazole. encyclopedia.pubnih.gov This method offers an advantage by avoiding the use of harsh or toxic reagents. nih.gov

Multicomponent reactions (MCRs) are also valuable for rapidly generating molecular diversity. For example, a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize complex molecular hybrids. niscpr.res.in Another one-pot method for creating 3,5-disubstituted 1,2,4-thiadiazoles involves the I2-mediated reaction of nitriles and thioamides. rsc.org While not directly yielding the target compound, these MCRs highlight the potential for developing efficient, convergent syntheses for related thiadiazole structures.

Targeted Synthesis of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine and Analogues

The synthesis of the specific compound this compound requires the initial formation of the 2-amino-1,3,4-thiadiazole ring, followed by the sequential introduction of the bromine atom at the C5 position and the methyl group onto the exocyclic amine.

Strategies for Halogenation (Bromination) at the C5 Position

The introduction of a bromine atom at the C5 position of the 2-amino-1,3,4-thiadiazole ring is a key step. This is typically achieved through electrophilic bromination. A common method involves dissolving 2-amino-1,3,4-thiadiazole in an acidic solution, followed by reaction with bromine. The reaction can be further promoted by the presence of an oxidant.

A patented method describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole by first dissolving 2-amino-1,3,4-thiadiazole in an acid solution. This is followed by a preliminary reaction with bromine and then a continued reaction in the presence of an oxidant to yield the brominated product.

Another documented procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the use of bromine in glacial acetic acid.

Methodologies for N-Methylation of the Exocyclic Amine Group

The final step in the synthesis is the N-methylation of the exocyclic amino group of 5-bromo-1,3,4-thiadiazol-2-amine. This can be achieved using various methylating agents. The selectivity of methylation, favoring the exocyclic nitrogen over the ring nitrogens, is a critical consideration.

Common methylating agents include methyl iodide and dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the amine and facilitate nucleophilic attack. The choice of base and solvent can significantly influence the selectivity and yield of the reaction. For instance, methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles has been shown to occur at both the ring nitrogen and the exocyclic nitrogen, depending on the specific methylating agent and reaction conditions used.

A comprehensive overview of N-methylation of nitrogen-containing substrates highlights various methylating agents like methanol, dimethyl carbonate, and formaldehyde/formic acid, with the selectivity being highly dependent on the catalyst, solvent, base, and temperature. eurekaselect.com For the selective mono-N-methylation of amines, ruthenium complexes with NHC-amine ligands have shown high activity. rsc.org

Optimization of Reaction Conditions and Process Efficiency (e.g., solvent, temperature, catalysts, microwave irradiation)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. For the cyclization step to form the thiadiazole ring, solvents like chloroform (B151607) have been found to be convenient, allowing for a homogeneous reaction mixture and better temperature control, especially when using temperature-sensitive reagents like PPE where the temperature should be kept below 85 °C. mdpi.com

Catalysts: Various catalysts can be employed to enhance the efficiency of the synthetic steps. For the cyclization, dehydrating agents like polyphosphoric acid or phosphorus oxychloride are commonly used. In N-methylation reactions, the choice of base acts as a catalyst, with its strength and steric properties influencing the reaction's outcome.

Derivatization Strategies and Analogue Design

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogues for biological screening and the development of structure-activity relationships (SAR). The primary locations for derivatization are the exocyclic N-methylamino group and the bromine atom at the 5-position of the thiadiazole ring.

A common derivatization strategy for 2-amino-1,3,4-thiadiazoles involves the synthesis of Schiff bases. This reaction typically proceeds through the condensation of the primary amino group at the 2-position with a variety of aldehydes or ketones. ijpcbs.comgrowingscience.com The resulting imine (-N=CH-) linkage extends the conjugated system and allows for the introduction of a wide range of substituents, which can significantly influence the pharmacological profile of the molecule. The general synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles involves refluxing the thiadiazole derivative with an appropriate aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. ijpcbs.com

However, it is crucial to note that this compound, being a secondary amine, cannot form a stable Schiff base through this direct condensation method as it lacks the necessary second proton on the amine nitrogen for the elimination of water to form the imine.

Alternative derivatization strategies for the 2-amino-1,3,4-thiadiazole scaffold, which could be adapted for N-methylated analogues, lead to the formation of fused heterocyclic systems. For instance, 2-amino-1,3,4-thiadiazoles can react with β-ketoesters in polyphosphoric acid to yield acs.orgmdpi.comthiadiazolo[3,2-a]pyrimidin-5-one derivatives. nih.gov Another approach involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones to synthesize 2-bromoimidazo[2,1-b] acs.orgmdpi.comthiadiazoles. rasayanjournal.co.in These reactions create rigid, bicyclic structures that can orient substituents in specific spatial arrangements, which is advantageous for optimizing interactions with biological targets.

Furthermore, the amino group of 2-amino-1,3,4-thiadiazoles can be acylated. For example, the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with acetic anhydride (B1165640) or various acid chlorides yields the corresponding N-acyl derivatives. mdpi.com This modification would be applicable to this compound, leading to the formation of the corresponding N-methyl-N-acyl-1,3,4-thiadiazol-2-amine.

The table below summarizes various derivatization strategies applied to the 2-amino-1,3,4-thiadiazole core.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Aromatic aldehyde | Schiff Base | ijpcbs.com |

| 2-Amino-1,3,4-thiadiazole | β-ketoester, PPA | acs.orgmdpi.comThiadiazolo[3,2-a]pyrimidin-5-one | nih.gov |

| 2-Amino-5-bromo-1,3,4-thiadiazole | α-bromo ketone | Imidazo[2,1-b] acs.orgmdpi.comthiadiazole | rasayanjournal.co.in |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Acetic anhydride / Acid chloride | N-Acyl-1,3,4-thiadiazol-2-amine | mdpi.com |

The development of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound, modifications at the N-methyl and 5-bromo positions are key to exploring its biological potential.

Modification at the Bromo Position:

The bromine atom at the 5-position of the thiadiazole ring is a synthetically versatile handle. It can be replaced or used in cross-coupling reactions to introduce a variety of substituents. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to couple the 5-bromo-1,3,4-thiadiazole core with various aryl or heteroaryl boronic acids. This strategy allows for the systematic exploration of the steric and electronic effects of different aromatic systems at this position.

The nature of the substituent at the 5-position is known to be a significant determinant of biological activity. In one study, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and evaluated for their antimicrobial and anticancer activities. rasayanjournal.co.in The results indicated that compounds with chloro, bromo, and fluoro substituents at the para-position of the phenyl ring showed notable activity. rasayanjournal.co.in Specifically, the 5-(4-bromophenyl) analogue demonstrated significant antibacterial properties. rasayanjournal.co.in In another context, the introduction of a bromine atom onto a 7-azaindole (B17877) core, a different heterocyclic system, was found to increase the selectivity and inhibitory potency against Fyn kinase. acs.org These findings underscore the potential importance of the 5-bromo substituent for modulating the biological activity of the thiadiazole scaffold.

Modification at the N-Methyl Position:

The N-methyl group at the 2-amino position also plays a crucial role in defining the pharmacological properties of the molecule. Altering the size and nature of the alkyl group at this position can influence factors such as lipophilicity, metabolic stability, and the ability to form hydrogen bonds.

Synthetic methods exist for the preparation of 2-alkylamino-1,3,4-thiadiazoles. For example, 5-alkyl-2-methylamino-1,3,4-thiadiazoles can be synthesized from a carboxylic acid and methylthiosemicarbazide. nih.gov The synthesis of various 2-(N-substituted-amino)-5-aryl-1,3,4-thiadiazoles allows for the evaluation of different substituents on the exocyclic nitrogen. In SAR studies of related heterocyclic kinase inhibitors, the substitution pattern on the amino group was found to be critical for activity, with benzyl (B1604629) substitution being preferred in one series. acs.org

The systematic replacement of the N-methyl group in this compound with other alkyl groups (e.g., ethyl, propyl), cycloalkyl groups, or small aromatic moieties would be a logical step in an SAR campaign. Such modifications would probe the size of the binding pocket in the vicinity of this group and could lead to enhanced potency or selectivity.

The table below presents examples of structural modifications on the 1,3,4-thiadiazole (B1197879) scaffold and their reported impact on biological activity, providing a basis for potential SAR studies on this compound.

| Scaffold Position | Modification | Observed Effect | Reference(s) |

| 5-Position | Introduction of a 4-bromophenyl group | Significant antibacterial activity | rasayanjournal.co.in |

| 5-Position (on a related core) | Introduction of a bromo substituent | Enhanced Fyn kinase inhibition and selectivity | acs.org |

| 2-Amino Group | Benzyl substitution (on a related core) | Preferred for kinase inhibitory activity | acs.org |

| 2-Amino Group | Replacement of primary amine with N-acyl group | Generation of diverse analogues | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Analysis of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine and Related Thiadiazoles

Spectroscopic analysis is fundamental to the structural elucidation of novel and known chemical entities. For 1,3,4-thiadiazole (B1197879) derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of this compound, two primary signals are expected. The protons of the N-methyl (-NCH₃) group would typically appear as a singlet, though coupling to the amine proton could result in a doublet. Its chemical shift is influenced by the electronic environment of the thiadiazole ring. The amine proton (-NH) would likely appear as a broad singlet or a quartet if coupled to the methyl protons. The chemical shift of NH protons can vary significantly depending on the solvent and concentration.

For related N-substituted 1,3,4-thiadiazole derivatives, methyl groups attached to the heterocyclic system or its substituents have been observed in the range of 2.27 to 2.57 ppm as singlets. dergipark.org.tr Amine protons (N-H) in similar structures have been identified over a broad range, sometimes between 8.40 and 11.28 ppm. dergipark.org.tr

Table 1: Expected ¹H NMR Signal Assignments for this compound

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NCH₃ | ~2.3 - 2.8 | Singlet / Doublet | 3H |

| -NH | ~7.0 - 11.0 | Broad Singlet / Quartet | 1H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are anticipated. The two carbon atoms of the 1,3,4-thiadiazole ring, C2 and C5, are in different electronic environments and will resonate at different chemical shifts. The C2 carbon, bonded to the N-methylamino group, is expected to appear downfield. The C5 carbon, attached to the electronegative bromine atom, will also be significantly deshielded. The carbon of the N-methyl group will appear in the upfield region of the spectrum.

In studies of various 2-amino-5-substituted-1,3,4-thiadiazoles, the C2 and C5 carbons of the thiadiazole ring typically resonate in the ranges of 163-169 ppm and 156-163 ppm, respectively. dergipark.org.trmdpi.commdpi.com The exact position is highly dependent on the substituent at the C5 position.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -NCH₃ | ~25 - 35 |

| C5 (C-Br) | ~150 - 160 |

| C2 (C-N) | ~165 - 175 |

To unequivocally confirm the structure, advanced 2D NMR experiments are invaluable. nih.gov

COSY (Correlation Spectroscopy): This experiment would show a correlation between the -NH proton and the -NCH₃ protons if they are spin-coupled, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing connectivity across multiple bonds. For this compound, a crucial correlation would be observed between the protons of the N-methyl group and the C2 carbon of the thiadiazole ring. This multi-bond correlation provides definitive evidence for the position of the N-methylamino group on the heterocyclic ring.

These 2D NMR experiments, when used in concert, leave no ambiguity in the final structural assignment. nih.gov

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the spectrum would exhibit characteristic bands confirming its key structural features.

The stretching vibration of the N-H bond in the secondary amine group is expected in the region of 3100-3350 cm⁻¹. dergipark.org.tr The C-H stretching of the methyl group would appear around 2800-3000 cm⁻¹. dergipark.org.tr The C=N stretching vibration within the thiadiazole ring is a characteristic feature and is typically observed in the 1570-1630 cm⁻¹ range. dergipark.org.trrasayanjournal.co.ingrowingscience.com The C-N stretching and C-S stretching vibrations also provide evidence for the heterocyclic structure. dergipark.org.trnih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3100 - 3350 |

| C-H (Methyl) | Stretching | 2800 - 3000 |

| C=N (Thiadiazole ring) | Stretching | 1570 - 1630 |

| N-H (Amine) | Bending | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 650 - 800 |

| C-Br | Stretching | 500 - 650 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

For this compound (C₃H₄BrN₃S), the molecular ion peak [M]⁺ would be a characteristic doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₃H₄⁷⁹BrN₃S]⁺ and [C₃H₄⁸¹BrN₃S]⁺.

The fragmentation pattern would likely involve initial cleavages at the weakest bonds. Common fragmentation pathways for such heterocyclic compounds include:

Loss of the bromine atom ([M-Br]⁺).

Fission of the thiadiazole ring, which can lead to various smaller charged fragments. researchgate.net

Cleavage of the N-methyl group ([M-CH₃]⁺).

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to study thiadiazole derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis of 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process involves calculating the molecular energy at various geometries to find the structure with the minimum energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is particularly important due to the rotatable bond between the N-methylamino group and the thiadiazole ring. Different rotational positions (conformers) would be modeled to identify the most stable conformation, which is crucial for understanding the molecule's interactions. In studies of similar thiadiazoles, the planarity between the substituent and the thiadiazole ring is a key parameter. For example, in 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the phenyl and thiadiazole rings is a critical structural feature. nih.gov For the target molecule, the orientation of the methyl group relative to the ring would be similarly important.

Illustrative Data Table for Optimized Geometry Parameters (Hypothetical) This table demonstrates the type of data generated from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-S1 | 1.75 |

| C5-S1 | 1.74 | |

| C2-N3 | 1.31 | |

| N3-N4 | 1.38 | |

| N4-C5 | 1.32 | |

| C2-N(amine) | 1.36 | |

| N(amine)-C(methyl) | 1.47 | |

| C5-Br | 1.88 | |

| Bond Angles (°) | C5-S1-C2 | 86.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-N4 | 111.5 | |

| N3-N4-C5 | 115.0 | |

| N4-C5-S1 | 112.0 | |

| Dihedral Angle (°) | H-C(methyl)-N(amine)-C2 | 180.0 (anti-periplanar) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In thiadiazole derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. DFT calculations would map the electron density of the HOMO and LUMO across the this compound structure.

Illustrative FMO Data Table (Hypothetical) This table shows representative data from an FMO analysis. The values are hypothetical.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other chemical species. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the bromine atom, indicating these as sites for hydrogen bonding or electrophilic interaction. The amine proton would be a region of positive potential. Such maps are invaluable for predicting intermolecular interactions, including those in biological systems. researchgate.net

Vibrational Frequency Computations and Spectral Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed vibrational spectrum with an experimentally obtained one, researchers can confirm the molecular structure and the accuracy of the computational model. Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch, C=N stretch, C-Br stretch). This correlation provides strong evidence for the proposed structure. nih.gov

Tautomeric Equilibria and Relative Stability Calculations (e.g., amino-imino tautomerism)

Many 2-amino-1,3,4-thiadiazoles can exist in different tautomeric forms, most commonly the amino and imino forms. The amino form has an exocyclic C-NH2 bond, while the imino tautomer features an endocyclic N-H bond and an exocyclic C=N double bond. DFT calculations can determine the relative energies of these tautomers. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant form. Studies on related compounds have used DFT calculations to definitively distinguish between tautomers, which can be challenging to resolve with experimental methods alone. connectjournals.com For this compound, this analysis would clarify the predominant structural isomer.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and design. dovepress.comderpharmachemica.com

In the context of this compound, docking studies would be performed to investigate its potential as an inhibitor for specific biological targets, such as enzymes or receptors implicated in disease. The process involves placing the 3D structure of the thiadiazole into the active site of a target protein. The software then calculates a "docking score" or "binding energy," which estimates the binding affinity. A lower binding energy suggests a more stable interaction. These studies also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. Such insights are critical for understanding the mechanism of action and for designing more potent derivatives. nih.gov

Ligand-Target Interaction Profiling and Binding Mode Prediction

Computational docking studies are frequently employed to predict the binding orientation of 1,3,4-thiadiazole (B1197879) derivatives within the active sites of protein targets. These simulations help in understanding the non-covalent interactions that stabilize the ligand-protein complex.

For derivatives of 1,3,4-thiadiazole, molecular docking simulations have revealed common interaction patterns. The thiadiazole ring itself is often involved in crucial binding events. The nitrogen atoms of the ring can act as hydrogen bond acceptors, a key interaction for anchoring the molecule within a binding pocket. mdpi.comrsc.org For instance, in studies of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a strong N–H⋯N hydrogen bond was consistently observed as a primary stabilizing interaction. rsc.org

Molecular dynamics (MD) simulations further refine these predictions by modeling the stability of the ligand-target complex over time, highlighting key residues essential for the interaction. Hybrid derivatives of 5-Bromo-1,3,4-thiadiazol-2-amine have been noted to engage in π-π stacking and hydrogen bonding with active sites. In a study involving new 1,3,4-thiadiazole derivatives, molecular docking showed that one compound formed four hydrogen bonds with its target, the NUDT5 Gene, indicating a strong and specific binding interaction. uowasit.edu.iq Similarly, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease (PDB ID: 6LU7) showed multiple hydrogen bonds with key residues like GLU166, LEU141, CYS145, and GLY143. nih.gov

The binding affinity of these compounds is often quantified by a docking score, which estimates the free energy of binding. For example, a series of synthesized 1,3,4-thiadiazole derivatives showed docking scores ranging from -5.4 to -8.1 kcal/mol, indicating favorable binding energies. nih.gov Another study on different thiadiazole derivatives reported a high docking score of −8.9 kcal/mol, which was further supported by a favorable MM-GBSA value of −31.5 kcal/mol, suggesting a stable ligand-protein complex. uowasit.edu.iq

Table 1: Predicted Interactions for 1,3,4-Thiadiazole Derivatives with Protein Targets

| Compound Series | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines | Not Specified | Strong N–H⋯N hydrogen bonds | rsc.org |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | NUDT5 Gene | Four hydrogen bonds | uowasit.edu.iq |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Protease (6LU7) | Hydrogen bonds with GLU166, LEU141, CYS145, GLY143 | nih.gov |

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl Tyrosine Kinase | Not specified in abstract | nih.gov |

Elucidation of Potential Protein Targets and Active Site Interactions

Theoretical studies have been pivotal in identifying and validating the potential protein targets for 1,3,4-thiadiazole derivatives. The versatility of the thiadiazole scaffold allows it to interact with a wide range of enzymes and receptors implicated in various diseases.

One of the prominent targets identified for this class of compounds is tyrosine kinase . For example, a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent inhibitors of Abl tyrosine kinase, a key protein in chronic myeloid leukemia. nih.gov Molecular docking simulations were used to rationalize the structure-activity relationships of these inhibitors within the Abl kinase domain. nih.gov Other kinases, such as EGFR and HER-2, have also been identified as targets, with docking studies confirming the ability of thiadiazole derivatives to inhibit their phosphorylation. nih.gov

Tubulin is another significant target for anticancer agents. Docking studies have been performed to investigate the interaction between 1,3,4-thiadiazole derivatives and the colchicine (B1669291) binding site of tubulin. nih.gov These studies help to explain the cytotoxic activity observed in various cancer cell lines.

In the context of antimicrobial activity, enzymes like DNA gyrase are a common target. biosynth.com Molecular modeling suggests that compounds like 5-Bromo-1,3,4-thiadiazol-2-amine can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. biosynth.com

More recently, with the emergence of new diseases, computational methods have been used to screen 1,3,4-thiadiazole libraries against novel targets. For instance, derivatives have been docked against the main protease of the COVID-19 virus (Mpro), showing potential inhibitory activity. nih.gov Another study identified the stem cell factor receptor c-KIT , a receptor tyrosine kinase, as a target for indolin-2-one hybrids containing a 1,3,4-thiadiazole moiety. nih.gov

The interactions within the active site are specific to the target. For thiazole (B1198619) derivatives targeting Fyn kinase, the insertion of a methyl group on the thiazole ring allowed it to fit perfectly into a hydrophobic cavity, stabilizing the molecule's pose for a more efficient hydrogen bond with Asp148. acs.org In contrast, the same modification caused a steric clash with Leu132 in the active site of GSK-3β kinase. acs.org

Structure-Activity Relationship (SAR) Studies for 1,3,4-Thiadiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a molecule influences its biological activity. For 1,3,4-thiadiazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential. nih.govtandfonline.comrsc.org The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to cross cellular membranes and interact strongly with biological targets. nih.govtandfonline.com

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This model serves as a template for designing new, potentially more active compounds.

For 1,3,4-thiadiazole derivatives, pharmacophore models have been successfully generated to define the key structural requirements for various activities, such as antitubulin effects. researchgate.net A study on acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents generated a four-point pharmacophore model (AAHR.11). researchgate.net This model consisted of two hydrogen bond acceptors (A), one hydrophobic feature (H), and one aromatic ring (R) as essential features for activity. researchgate.net The hydrogen bond acceptors are often associated with the nitrogen atoms of the thiadiazole ring or carbonyl oxygens in substituents, while the aromatic ring feature highlights the importance of an aryl substituent for binding, likely through π-π stacking interactions. researchgate.net The 1,3,4-thiadiazole ring is considered a crucial pharmacophore due to its metabolic profile and its ability to participate in hydrogen bonding. nih.govmdpi.com

The key structural features commonly identified across various 1,3,4-thiadiazole pharmacophore models include:

The 1,3,4-thiadiazole core: Acts as a central scaffold and contributes to binding through its hydrogen bond accepting nitrogen atoms. Its aromaticity also provides metabolic stability. rsc.orgmdpi.com

Hydrogen bond donors/acceptors: Amine or amide groups attached to the ring often serve as hydrogen bond donors, while the thiadiazole nitrogens act as acceptors.

Hydrophobic and Aromatic Groups: Phenyl or other aromatic rings are frequently attached at the 5-position, contributing to binding via hydrophobic or aromatic interactions.

Influence of Substituents on Electronic and Steric Properties and Their Correlation with Biological Activity

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. tandfonline.comresearchgate.net These substituents influence the molecule's electronic distribution, lipophilicity, and steric profile, all of which affect its interaction with biological targets.

Substituents at the 5-position: The substituent at the C-5 position of the thiadiazole ring plays a critical role. In many cases, an aromatic ring at this position is beneficial for activity. The electronic nature of the substituents on this phenyl ring is also important.

Electron-withdrawing groups (EWGs): The presence of EWGs such as nitro (-NO2) or halo (e.g., -F, -Cl, -Br) groups on the C-5 phenyl ring often enhances cytotoxic activity. nih.gov For example, N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines showed significant antitumor activities. nih.gov The bromine atom in this compound is an electron-withdrawing group, which can influence the electronic properties of the thiadiazole ring and participate in halogen bonding, potentially enhancing binding affinity. rsc.org

Electron-donating groups (EDGs): In some series, EDGs like methoxy (B1213986) (-OCH3) groups have been shown to be favorable. A compound with two methoxy groups on the phenyl ring demonstrated potent activity against breast and lung cancer cell lines. nih.gov However, in other studies, introducing EDGs like a methyl group (-Me) on the phenyl ring led to a less active compound compared to those with EWGs. nih.gov

Substituents at the 2-position (Amino Group): The amino group at the C-2 position is a common feature and a key site for modification.

N-Alkylation/N-Arylation: The nature of the substituent on the 2-amino group can significantly impact selectivity and potency. rsc.orgnih.gov In the case of this compound, the N-methyl group is a small alkyl substituent. Studies on related N-substituted derivatives, such as N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, have been conducted to understand the impact of such substitutions. rsc.org The introduction of different substituents at this position, whether small alkyl groups or larger aryl groups, alters the molecule's steric and electronic profile, which can lead to different biological activities. researchgate.net

Amide/Schiff Base Formation: Converting the 2-amino group into an amide or a Schiff base is a common strategy to produce highly active derivatives. These modifications can introduce additional points of interaction, such as hydrogen bonding or hydrophobic interactions. connectjournals.com

The interplay between substituents at both positions is crucial. SAR analysis of a series of imidazole-thiadiazole derivatives showed that specific combinations of substituents led to promising anticancer activities. nih.gov The replacement of the 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole (B1194373) isostere often results in a significant drop in activity, highlighting the key role of the sulfur-containing heterocycle for the pharmacological properties of these compounds. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 1,3,4-Thiadiazole Derivatives

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 5-Position (Phenyl Ring) | Electron-Withdrawing Group (e.g., -F, -NO2, -Br) | Generally promotes anticancer activity | rsc.orgnih.gov |

| Electron-Donating Group (e.g., -OCH3) | Can be favorable; activity varies depending on the specific compound series and target | nih.govnih.gov | |

| 2-Position (Amino Group) | N-Alkylation/Arylation | Modulates potency and selectivity; steric and electronic properties are key | rsc.orgnih.gov |

| Amide/Schiff Base linkage | Often leads to enhanced activity by providing additional interaction points | connectjournals.com | |

| Core Heterocycle | Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Drastic drop in activity, indicating the importance of the thiadiazole ring | nih.gov |

In Vitro Biological Activity and Mechanistic Insights

In Vitro Anticancer Activity of 1,3,4-Thiadiazole-2-amines

The 2-amino-1,3,4-thiadiazole (B1665364) structure is recognized as a promising foundation for the development of novel anticancer agents. mdpi.com The therapeutic potential of these compounds is often enhanced by the introduction of an aromatic ring at the 5th position of the thiadiazole core. mdpi.com The nature and position of substituents on this ring significantly influence the compound's efficacy against cancer cells. mdpi.com

Cellular Proliferation and Viability Assays (e.g., Antiproliferative Effects on Cancer Cell Lines)

Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole (B1197879) derivatives across a variety of human cancer cell lines. Antiproliferative activity has been observed in breast, lung, colon, and liver cancer cells, among others. mdpi.comrasayanjournal.co.in

For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles showed moderate antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com Specifically, compounds featuring substitutions like 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole exhibited IC50 values ranging from 70 to 170 μM. mdpi.com Another study reported that a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects with an IC50 value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 cells after 48 hours. mdpi.comresearchgate.net

Similarly, research into 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines revealed that derivatives with bromo, hydroxyl, and methoxy (B1213986) substituents displayed moderate-to-good anticancer activity against the MCF-7 breast cancer cell line, with GI50 values between 24.0 to 46.8 µg/mL. mdpi.comrasayanjournal.co.in In a separate investigation, a compound featuring a cinnamic acid moiety and two methoxy groups showed potent activity against MCF-7 and A549 lung carcinoma cells, with IC50 values of 0.28 and 0.52 μg/mL, respectively. mdpi.com

The following table summarizes the antiproliferative activity of selected 1,3,4-thiadiazole-2-amine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Activity Metric (e.g., IC50, GI50) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Cell Viability | 2.44 µM | mdpi.comresearchgate.net |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Cell Viability | 23.29 µM | mdpi.comresearchgate.net |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | MTT | 70-170 µM | mdpi.com |

| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | MTT | 120-160 µM | mdpi.com |

| 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine | MCF-7 (Breast) | SRB | GI50: 24.0-46.8 µg/mL | mdpi.comrasayanjournal.co.in |

| Cinnamic acid derivative with two methoxy groups | MCF-7 (Breast) | Not Specified | IC50: 0.28 µg/mL | mdpi.com |

| Cinnamic acid derivative with two methoxy groups | A549 (Lung) | Not Specified | IC50: 0.52 µg/mL | mdpi.com |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Not Specified | Higher than cisplatin | mdpi.com |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Perturbation, Enzyme Inhibition)

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to a variety of mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression. bepls.com

Apoptosis Induction: Several 1,3,4-thiadiazole compounds have been shown to induce programmed cell death in cancer cells. bepls.com For example, a potent 1,3,4-thiadiazole derivative was found to cause a 114-fold increase in early apoptotic MCF-7 cells. nih.gov Mechanistic studies on another compound, a 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one hybrid, revealed that it promotes apoptosis (25.3%) in MCF-7 cells, accompanied by an increase in intracellular reactive oxygen species (ROS) and subsequent nuclear fragmentation. nih.gov

Cell Cycle Perturbation: Disruption of the normal cell cycle is another key mechanism. One derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells. nih.gov Other compounds have been observed to cause an accumulation of cells in the G2/M phase, effectively halting mitotic progression. mdpi.comnih.govprezi.com

Enzyme Inhibition: The 1,3,4-thiadiazole scaffold has been identified as an inhibitor of several enzymes crucial for cancer cell survival and proliferation.

Kinase Inhibition: Derivatives have been developed as inhibitors of focal adhesion kinase (FAK), Abl kinase, and the human epidermal growth factor receptor (HER2). nih.govnih.gov One compound, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, was shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. mdpi.comnih.gov

Histone Deacetylase (HDAC) Inhibition: Certain 2,5-diphenyl-1,3,4-thiadiazole hydroxamates exhibit potent inhibitory activity against HDAC1, with one compound showing an IC50 of 15 nM. bepls.commdpi.com

Other Enzymes: 1,3,4-thiadiazole-2-amines have also been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), topoisomerase II, and glutaminase. nih.gov

Cellular Phenotypic Profiling and Morphological Changes

Treatment with 1,3,4-thiadiazole derivatives can induce significant morphological changes in cancer cells. Studies have documented prominent alterations in tumor cell morphology following exposure to these compounds. nih.gov These changes are often indicative of cytotoxic effects and the onset of apoptosis, including cell shrinkage and nuclear fragmentation. nih.govnih.gov Furthermore, some derivatives have been shown to reduce cancer cell motility, a key factor in metastasis. nih.govnih.gov For example, one study using a wound assay model demonstrated that the tested aminothiadiazole derivative reduced tumor cell motility. nih.gov

In Vitro Antimicrobial Potential

The 1,3,4-thiadiazole nucleus is a structural component of various compounds exhibiting a broad spectrum of antimicrobial activities. nih.govnih.gov These derivatives have been tested against a range of pathogenic bacteria and fungi, showing promising results. researchgate.netnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 1,3,4-thiadiazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In one study, a series of synthesized 1,3,4-thiadiazoles showed significant activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Another report highlighted that fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values of 20–28 μg/mL. nih.gov

The nature of the substituent on the thiadiazole ring plays a critical role in determining antibacterial potency. For example, a derivative containing a 4-bromophenyl substituent showed activity against Staphylococcus epidermidis (MIC = 31.25 µg/mL) and Micrococcus luteus (MIC = 15.63 µg/mL). mdpi.com Conversely, some studies have found that while certain derivatives are active against Gram-positive strains, they show negligible activity against Gram-negative bacteria. mdpi.com

The table below presents the antibacterial activity of selected 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Bacterial Strain | Gram Type | Activity Metric (e.g., MIC) | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | Positive | MIC: 20-28 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | Positive | MIC: 20-28 µg/mL | nih.gov |

| Derivative with 4-bromophenyl substituent | Staphylococcus epidermidis | Positive | MIC: 31.25 µg/mL | mdpi.com |

| Derivative with 4-bromophenyl substituent | Micrococcus luteus | Positive | Positive | MIC: 15.63 µg/mL |

| Benzimidazole-1,3,4-thiadiazole conjugate | Staphylococcus aureus | Positive | Inhibition Zone: 18.96 mm | mdpi.com |

| Benzimidazole-1,3,4-thiadiazole conjugate | Escherichia coli | Negative | Inhibition Zone: 17.33 mm | mdpi.com |

| Schiff base complexes of 1,3,4-thiadiazole | S. aureus, E. coli, P. aeruginosa | Both | Higher activity than ampicillin | researchgate.net |

Antifungal Activity Against Fungal Pathogens

In addition to antibacterial properties, 1,3,4-thiadiazole derivatives have been evaluated for their antifungal potential against various fungal pathogens. nih.govnih.gov Studies have shown that some of these compounds exhibit significant activity against species such as Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov

Research on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines found that derivatives with oxygenated substituents on the phenyl ring, such as hydroxyl and methoxy groups, exhibited significant antifungal activity. rasayanjournal.co.innih.gov These compounds showed inhibition rates between 58% and 66% against A. niger and C. albicans, with MIC values ranging from 32 to 42 μg/mL. nih.gov In another study, certain synthesized compounds showed good activity against various fungal strains at concentrations of 0.5 and 1 mg/mL, with some activities being comparable to standard antifungal drugs. nih.gov One compound demonstrated a particularly low MIC value of 0.9 µg/mL against Aspergillus fumigatus and 0.08 µg/mL against Geotrichum candidum. nih.gov

In Vitro Anticonvulsant Properties and Associated Mechanisms

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of anticonvulsant agents. nih.gov Numerous derivatives have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov Specifically, the introduction of a bromo substituent on the thiadiazole ring or associated phenyl groups has been noted to contribute to good anticonvulsant activity. frontiersin.org

Studies on various 5-bromo-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives have shown their efficacy in providing protection against induced convulsions. nih.gov For example, certain N-alkyl-5-[substituted-phenyl]-1,3,4-thiadiazol-2-amine derivatives have been identified as potent anticonvulsants in both MES and PTZ screens, indicating a broad spectrum of activity. researchgate.net

| Derivative Class | Test Model | Observed Activity |

| 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides (5-bromo derivatives) | Pentylenetetrazole (PTZ) & Maximal Electroshock (MES) | Up to 83% protection against induced seizures. nih.gov |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | Exhibited the most activity among tested derivatives. researchgate.net |

| General 1,3,4-Thiadiazole Derivatives | MES & PTZ | Compounds with electron-withdrawing groups (e.g., chloro, nitro) showed potent activity. frontiersin.org |

The anticonvulsant action of many drugs is mediated through their interaction with specific receptors or modulation of ion channel activity. For 1,3,4-thiadiazole derivatives, a primary proposed mechanism involves the inhibition of neuronal firing. frontiersin.org This suggests an interaction with voltage-gated ion channels, such as sodium or calcium channels, which are critical for the propagation of action potentials. By blocking these channels, the compounds can prevent the excessive and synchronized neuronal discharge that characterizes epileptic seizures.

While specific receptor binding assays for 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine are not extensively detailed in the available literature, studies on related compounds provide clues. For instance, the anticonvulsant effect of one potent N-ethyl-1,3,4-thiadiazole derivative was not significantly altered by flumazenil, a benzodiazepine antagonist. researchgate.net This suggests that its mechanism is not mediated through the classical benzodiazepine binding site on the GABA-A receptor.

A significant body of evidence points to the modulation of the GABAergic system as a key mechanism for the anticonvulsant activity of 1,3,4-thiadiazole derivatives. frontiersin.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Enhancement of GABAergic transmission generally leads to a reduction in neuronal excitability.

The proposed mechanism involves the interaction of thiadiazole compounds with the GABA-A receptor complex. This interaction is thought to facilitate the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. frontiersin.org This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby suppressing seizure activity. frontiersin.org The essential structural features of the thiadiazole moiety responsible for this activity include an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain. frontiersin.org

Other Investigated In Vitro Biological Activities

Derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory properties. ijmtlm.org In vitro studies have explored mechanisms such as the inhibition of protein denaturation. Protein denaturation is a contributing factor to the inflammatory process, and the ability of a compound to prevent it is considered an indicator of anti-inflammatory potential. nih.gov Certain 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives have demonstrated significant, dose-dependent inhibition of bovine serum albumin denaturation, with efficacy comparable to the standard drug diclofenac sodium. nih.gov Another potential mechanism for related heterocyclic compounds involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins. nih.gov

| Compound Class | Investigated Mechanism | Finding |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Inhibition of Protein Denaturation | Significant inhibition of bovine serum albumin denaturation, comparable to diclofenac sodium. nih.gov |

| Thioacetanilide-derived thiazoles | COX-2 Inhibition | Found to possess anti-inflammatory activity with a mechanism similar to selective COX-2 inhibitors. nih.gov |

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. Studies on 5-[substituted]-1,3,4-thiadiazol-2-amines have revealed their capacity to bind to and cleave DNA. growingscience.comresearchgate.net

DNA Binding: Spectroscopic techniques, including absorption and fluorescence spectroscopy, have been employed to study the binding of these thiadiazole derivatives to calf thymus DNA (CT-DNA). The results indicate that the compounds are avid binders to DNA. researchgate.netgrowingscience.com This binding interaction is a crucial first step for any subsequent effects on DNA structure or function.

DNA Cleavage: Gel electrophoresis studies using pUC18 plasmid DNA have demonstrated that 5-[substituted]-1,3,4-thiadiazol-2-amines can induce DNA cleavage. researchgate.netgrowingscience.com The cleavage activity is notably enhanced in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). growingscience.com This suggests that the mechanism of DNA cleavage is likely oxidative. The thiadiazole molecules, in the presence of an oxidant, can generate reactive oxygen species that attack the phosphodiester backbone or the nucleotide bases of DNA, leading to strand scission. growingscience.com This converts the supercoiled form of the plasmid DNA into a relaxed, open circular form. growingscience.com

Antioxidant Activity Mechanisms

The antioxidant properties of 1,3,4-thiadiazole scaffolds are generally attributed to their unique electronic and structural features. The presence of the sulfur atom and the delocalized π-electron system within the five-membered ring can allow these molecules to participate in redox reactions, neutralize free radicals, and chelate metal ions. The biological activity of these compounds is often influenced by the nature of the substituents at various positions on the thiadiazole ring.

For many heterocyclic compounds, including thiadiazole derivatives, proposed antioxidant mechanisms often involve:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the N-H or C-H bonds within the molecule.

Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is typically followed by the transfer of a proton to stabilize the resulting species.

Sequential Proton Loss followed by Electron Transfer (SPLET): This mechanism is more common in polar solvents and involves the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

Structure-activity relationship (SAR) studies on various 1,3,4-thiadiazole derivatives have indicated that the presence of electron-donating groups, such as amino (-NH2), hydroxyl (-OH), or methoxy (-OCH3) groups, can enhance antioxidant capacity. These groups can increase the electron density on the heterocyclic ring, facilitating the donation of electrons or hydrogen atoms to scavenge free radicals. Conversely, the influence of a bromine atom at the 5-position and a methyl group on the exocyclic amine at the 2-position on the antioxidant mechanism of this specific thiadiazole has not been experimentally detailed. Halogen substituents are known to modulate the electronic properties and lipophilicity of molecules, which can in turn affect their biological activities, but specific data on the antioxidant mechanisms are lacking.

Common in vitro assays used to evaluate the antioxidant potential of new compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, nitric oxide scavenging assays, and superoxide radical scavenging assays. However, the results of such studies for this compound are not documented in the available literature.

Due to the absence of specific research on this compound, no data tables on its antioxidant activity can be provided at this time. Further experimental investigation is required to determine the precise mechanisms and potency of its antioxidant effects.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine and its Advanced Analogues

The future synthesis of this compound and its derivatives will likely move beyond traditional batch chemistries towards more efficient and sustainable methodologies. Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis are anticipated to play a pivotal role.

Flow chemistry offers a safer, more scalable, and highly efficient continuous manufacturing process for heterocyclic compounds, including thiadiazoles. nih.govosti.gov This methodology allows for precise control over reaction parameters, leading to higher yields and purity. The application of flow synthesis can be particularly advantageous for handling potentially hazardous reagents and for the rapid production of compound libraries for screening purposes.

Microwave-assisted synthesis has already demonstrated its utility in accelerating the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, often leading to significantly reduced reaction times and improved yields. rsc.orgmdpi.comchemmethod.com Future work will likely focus on optimizing microwave protocols for the specific synthesis of N-methylated and brominated thiadiazoles, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Furthermore, the principles of combinatorial chemistry are being increasingly applied to the synthesis of 1,3,4-thiadiazole libraries. nih.govresearchgate.net Solid-phase synthesis and catch-and-release strategies are being developed to facilitate the high-throughput generation of diverse thiadiazole derivatives. nih.govresearchgate.net This approach will be instrumental in exploring the chemical space around the this compound core to identify compounds with enhanced biological activity.

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Large-scale production and rapid library synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. | Optimization of synthesis and rapid analog generation. |

| Combinatorial Chemistry | High-throughput synthesis of diverse compounds. | Exploration of structure-activity relationships. |

Integration of Advanced Computational Methods for De Novo Design and Lead Optimization

Computational chemistry is set to revolutionize the design and optimization of this compound analogs. In silico techniques are becoming indispensable tools for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process.

Molecular docking studies are widely used to predict the binding orientation and affinity of 1,3,4-thiadiazole derivatives to their biological targets. mdpi.comnih.govosti.govresearchgate.netbohrium.com By simulating the interaction between a ligand and a protein at the atomic level, researchers can gain insights into the key structural features required for potent biological activity. This information is crucial for the rational design of more effective and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool that establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govacs.org 3D-QSAR models can provide valuable information about the steric and electronic requirements for optimal activity, guiding the design of new analogs with improved potency. acs.org

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of modern drug discovery. oaji.netnih.gov In silico ADMET prediction tools can help to identify potential liabilities early in the drug development process, reducing the risk of late-stage failures. nih.gov By evaluating the drug-likeness and pharmacokinetic profiles of virtual compounds, researchers can prioritize the synthesis of candidates with a higher probability of success.

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding modes and affinities. | Design of potent and selective inhibitors. |

| QSAR | Relates chemical structure to biological activity. | Guidance for the design of analogs with improved potency. |

| ADMET Prediction | Assesses pharmacokinetic and toxicity profiles. | Prioritization of candidates with favorable drug-like properties. |

In-Depth Mechanistic Elucidation of Biological Pathways and Molecular Targets (In Vitro)

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its future development. In vitro studies are essential for identifying the specific cellular pathways and molecular targets modulated by this compound and its derivatives.

Research has shown that 1,3,4-thiadiazole derivatives can exert their biological effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways. For instance, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway , which is often dysregulated in cancer. osti.gov Other studies have demonstrated the ability of thiadiazole compounds to inhibit enzymes such as kinases (e.g., Abl, Akt) and α-glucosidase . bohrium.comnih.govresearchgate.net

Future in vitro studies on this compound and its analogs will likely employ a range of techniques to dissect their mechanisms of action. These may include:

Enzyme inhibition assays to identify specific molecular targets.

Western blotting to analyze the modulation of protein expression and phosphorylation states within signaling cascades.

Cell cycle analysis to determine the effects on cell proliferation and division. nih.govosti.gov

Apoptosis assays to investigate the induction of programmed cell death. rsc.org

These studies will provide a more comprehensive picture of how these compounds exert their biological effects, paving the way for their rational application in various therapeutic areas.

Exploration of Polypharmacology and Multi-Targeted Drug Design Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology , where a single drug is designed to interact with multiple targets. acs.org This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.com The 1,3,4-thiadiazole scaffold, with its diverse biological activities, is well-suited for the development of multi-targeted agents. researchgate.netnih.govresearchgate.netnih.gov

Future research in this area will focus on the rational design of this compound analogs that can simultaneously modulate multiple key targets. For example, derivatives could be designed to act as dual kinase inhibitors , targeting two different kinases involved in a particular disease pathway. acs.org This strategy has the potential to enhance therapeutic efficacy and overcome drug resistance.

The development of such multi-targeted ligands will require a synergistic combination of computational design, synthetic chemistry, and comprehensive biological evaluation. Molecular modeling can be used to design molecules with the desired multi-target binding profiles, while innovative synthetic strategies will be needed to construct these complex molecules. Rigorous in vitro and in vivo testing will be essential to validate the multi-targeted activity and assess the therapeutic potential of these novel compounds.

Application in Chemical Biology and Material Science

Beyond its potential in medicine, the 1,3,4-thiadiazole scaffold is also finding applications in the fields of chemical biology and material science. rsc.orgacs.orgsemanticscholar.org

In chemical biology , 1,3,4-thiadiazole derivatives are being explored as fluorescent probes for the detection and imaging of biological molecules and processes. bohrium.commdpi.com The unique photophysical properties of some thiadiazole-based compounds make them suitable for use in fluorescence microscopy and other bioimaging techniques. nih.govosti.govresearchgate.net Future research may focus on developing this compound-based probes with enhanced brightness, photostability, and target specificity.

In material science , 1,3,4-thiadiazoles are being incorporated into polymers and other materials to impart specific optical, electronic, and thermal properties. researchgate.netutq.edu.iq For example, polymers containing thiadiazole units have been shown to exhibit high refractive indices and good thermal stability. researchgate.net The unique electronic properties of the thiadiazole ring also make it an attractive building block for the development of organic semiconductors and other electronic materials. utq.edu.iq Future investigations in this area could explore the incorporation of this compound into novel materials with tailored functionalities for a range of technological applications.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of α-haloketones with thioamides via the Hantzsch thiazole synthesis. For example, reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with thiosemicarbazide in ethanol/methanol under reflux yields the product. Optimization includes solvent selection (polar aprotic solvents enhance cyclization) and temperature control (60–80°C minimizes side reactions). Ultrasound-assisted methods (e.g., 40 kHz, 50°C) improve reaction efficiency by 20–30% compared to conventional heating .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- 1H-NMR : Peaks at δ 2.5–3.0 ppm confirm the N-methyl group, while aromatic protons appear at δ 7.0–8.0 ppm.

- IR : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) validate the thiadiazole core.

- Mass Spectrometry : A molecular ion peak at m/z 193.07 (M+H⁺) aligns with the molecular formula C₄H₅BrN₂S .

Basic: What preliminary biological activities have been reported for this compound?

Studies on analogous thiadiazoles show antimicrobial activity against E. coli (MIC: 12.5 µg/mL) and S. aureus (MIC: 6.25 µg/mL). Anticancer potential is noted in breast cancer (MCF7) cells (IC₅₀: 8–15 µM), attributed to thiadiazole-mediated inhibition of tubulin polymerization or kinase pathways .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substitution at C5 : Bromine enhances electrophilicity, improving DNA intercalation (e.g., IC₅₀ drops from 25 µM to 8 µM when Br replaces Cl).

- N-Methylation : Increases lipophilicity (logP from 1.2 to 1.8), enhancing blood-brain barrier penetration.

- Thiadiazole Core Modifications : Adding pyridinyl groups (e.g., 5-(pyridin-4-yl)) improves binding to Bloom helicase (Kd: 0.2 µM vs. 1.5 µM for unsubstituted analogs) .

Advanced: What computational methods are used to predict target interactions and optimize binding affinity?

- Molecular Docking : AutoDock Vina or Glide assesses binding to targets like COVID-19 Mpro (PDB: 6LU7; ΔG: −8.1 kcal/mol).

- 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to correlate substituent effects (e.g., para-Br on phenyl improves activity by 1.5-fold).

- DFT Calculations : Predicts reactive sites (e.g., C5 bromine as a nucleophilic hotspot) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Assay Standardization : Use identical cell lines (e.g., MCF7 from ATCC) and protocols (e.g., MTT vs. SRB assays).

- Solubility Adjustments : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.